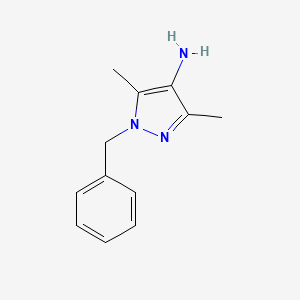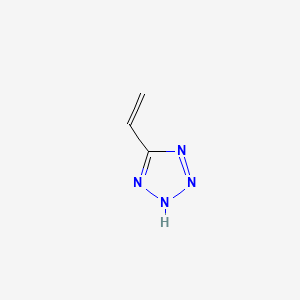![molecular formula C10H12O3 B1266411 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 6974-61-4](/img/structure/B1266411.png)
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
説明
Synthesis Analysis
The synthesis of derivatives and compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol involves various chemical reactions that enable the formation of complex molecular structures. For instance, the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit showcases an expeditious method for producing such compounds, which are characterized by elemental analysis and spectroscopic techniques (Nagpal, Kumar, & Bhasin, 2015). Another example includes the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is crucial for understanding their chemical behavior and properties. Structural elucidation through methods such as X-ray diffraction analysis provides detailed insights into the atomic arrangement and geometry. For example, a study on a novel pyrazole derivative revealed its molecular structure, involving interactions such as C—H⋯π and Cg⋯Cg, contributing to the stability of the molecule (Naveen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol derivatives are influenced by their molecular structure. Research on the synthesis and characterization of novel compounds reveals their potential applications and reactivity. For instance, the study of benzo[d][1,3]dioxole substituted organo selenium compounds provides insights into their thermal decomposition behavior and molecular geometry, offering perspectives on their chemical stability and reactivity (Nagpal, Kumar, & Bhasin, 2015).
Physical Properties Analysis
The physical properties of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol and its derivatives, such as solubility, melting point, and optical properties, are critical for their practical applications. Studies exploring the solvent effects on molecular aggregation indicate how these properties can vary in different environments and concentrations (Matwijczuk et al., 2016).
科学的研究の応用
Catalysis and Chemical Reactions
- The compound is used in the acid-catalyzed condensation of glycerol with various aldehydes and acetones to form [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives. This process is catalyzed using various solid acids, highlighting its potential as a novel platform chemical (Deutsch, Martin, & Lieske, 2007).
Molecular Aggregation Studies
- The compound has been studied for its role in molecular aggregation, particularly in how its structure affects aggregation processes in various organic solvents. This is important for understanding its behavior in different chemical environments (Matwijczuk et al., 2016).
Anticancer Activity
- Derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol have been synthesized and evaluated for their anticancer activity. This includes the design, synthesis, and biological activity evaluation of six such derivatives, underscoring its potential in drug development (Alphonsa, 2020).
Synthesis and Characterization of Novel Compounds
- The compound serves as a key component in the synthesis of novel organoselenium compounds, which are characterized using various spectroscopic techniques. This includes the study of its thermal decomposition behavior and X-ray crystallography (Nagpal, Kumar, & Bhasin, 2015).
Structural Elucidation and Analysis
- It is also used in the structural analysis of pyrazole derivatives, providing insights into molecular interactions and stability. This includes studies using techniques like NMR, mass spectral analysis, and Hirshfeld surface analysis (Naveen et al., 2018).
Antimicrobial Activity
- The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. This highlights its potential application in the development of new antimicrobial agents (Umesha & Basavaraju, 2014).
Development of New Antidepressants
- It has been explored in the development of new antidepressants. Specifically, derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol have been found to possess dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties (Takeuchi et al., 2003).
将来の方向性
The compound and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Biocatalysis is also expected to play a larger role in the production of drugs, emphasizing green chemistry .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344502 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | |
CAS RN |
6974-61-4 | |
| Record name | 1,3-Benzodioxole-5-ethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



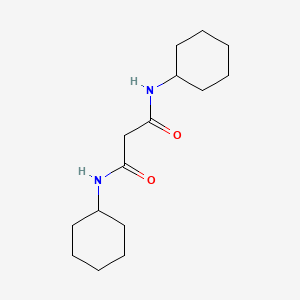
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
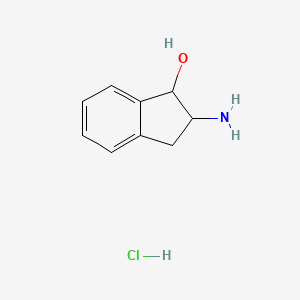
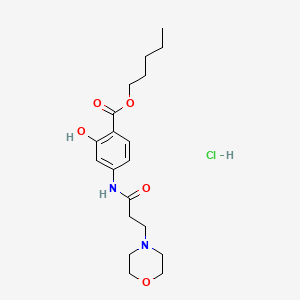
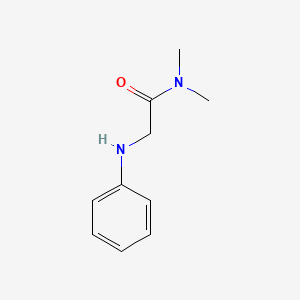
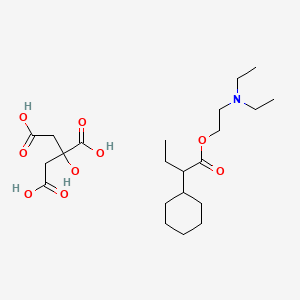
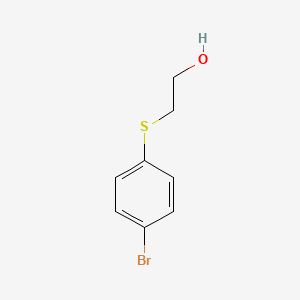
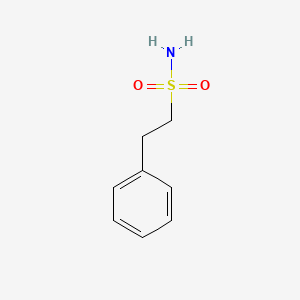
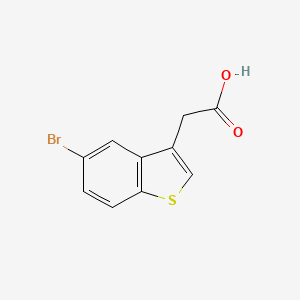
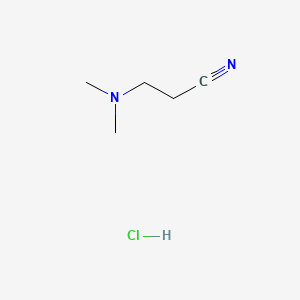
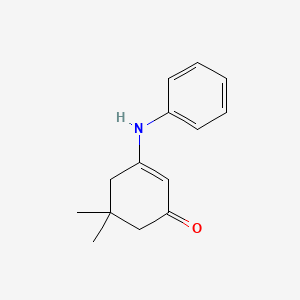
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
